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6-Bromo-2,2,4,4-tetrafluoro-4a,8a-dihydro-1,3-benzodioxin

Catalog No.
S16114468
CAS No.
M.F
C8H5BrF4O2
M. Wt
289.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-2,2,4,4-tetrafluoro-4a,8a-dihydro-1,3-benz...

Product Name

6-Bromo-2,2,4,4-tetrafluoro-4a,8a-dihydro-1,3-benzodioxin

IUPAC Name

6-bromo-2,2,4,4-tetrafluoro-4a,8a-dihydro-1,3-benzodioxine

Molecular Formula

C8H5BrF4O2

Molecular Weight

289.02 g/mol

InChI

InChI=1S/C8H5BrF4O2/c9-4-1-2-6-5(3-4)7(10,11)15-8(12,13)14-6/h1-3,5-6H

InChI Key

NSYQMIFJOXRRDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2C1OC(OC2(F)F)(F)F)Br

6-Bromo-2,2,4,4-tetrafluoro-4a,8a-dihydro-1,3-benzodioxin is a synthetic organic compound with the molecular formula C8H3BrF4O2C_8H_3BrF_4O_2 and a molar mass of 287.01 g/mol. This compound features a unique structure characterized by a benzodioxin core substituted with bromine and fluorine atoms, which contribute to its chemical reactivity and potential applications in various fields. The boiling point of this compound is reported to be between 75-77 °C at 9 mmHg .

The reactivity of 6-bromo-2,2,4,4-tetrafluoro-4a,8a-dihydro-1,3-benzodioxin can be attributed to the presence of the bromine atom and the tetrafluoro substituents. These groups can engage in nucleophilic substitution reactions, electrophilic aromatic substitutions, and other transformations typical of halogenated compounds. Specific reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles under appropriate conditions.
  • Electrophilic Aromatic Substitution: The electron-withdrawing fluorine atoms enhance the electrophilicity of the aromatic ring, facilitating substitutions.

While specific biological activity data for 6-bromo-2,2,4,4-tetrafluoro-4a,8a-dihydro-1,3-benzodioxin is limited in current literature, compounds with similar structures often exhibit significant biological properties. For example, halogenated benzodioxins can demonstrate antimicrobial and anticancer activities due to their ability to interact with biological macromolecules. Further studies would be necessary to elucidate the specific biological effects of this compound.

The synthesis of 6-bromo-2,2,4,4-tetrafluoro-4a,8a-dihydro-1,3-benzodioxin typically involves multi-step organic reactions. Common methods include:

  • Halogenation: Introduction of bromine and fluorine atoms into the benzodioxin framework through electrophilic halogenation methods.
  • Cyclization Reactions: Formation of the benzodioxin structure via cyclization of appropriate precursors.
  • Functional Group Modifications: Subsequent modifications to introduce desired substituents while maintaining structural integrity.

Specific synthetic routes may vary based on available starting materials and desired yields.

6-Bromo-2,2,4,4-tetrafluoro-4a,8a-dihydro-1,3-benzodioxin has potential applications in several areas:

  • Pharmaceuticals: As a building block in drug development due to its unique structural features.
  • Agricultural Chemicals: Potential use as an active ingredient in herbicides or pesticides owing to its chemical properties.
  • Material Science: Utilization in developing advanced materials with specific electronic or optical properties.

Interaction studies involving 6-bromo-2,2,4,4-tetrafluoro-4a,8a-dihydro-1,3-benzodioxin are crucial for understanding its behavior in biological systems and its potential as a therapeutic agent. Investigating its interactions with proteins or DNA can provide insights into its mechanism of action and toxicity profile. Such studies are often conducted using techniques like:

  • Molecular Docking: To predict binding affinities with biological targets.
  • In vitro Assays: To evaluate biological activity against various cell lines.

Several compounds share structural similarities with 6-bromo-2,2,4,4-tetrafluoro-4a,8a-dihydro-1,3-benzodioxin. Here are some notable examples:

Compound NameMolecular FormulaKey Features
6-Bromo-2,2-dimethylbenzodioxanC8H8BrO2Contains methyl groups instead of fluorines; potential for different reactivity.
6-Chloro-2,2,4,4-tetrafluoro-1,3-benzodioxinC8H3ClF4O2Chlorine substitution may alter biological activity compared to bromine.
6-Bromo-3-fluoro-benzodioxanC8H5BrF1O2Different fluorination pattern; could exhibit distinct chemical properties.

Uniqueness

The uniqueness of 6-bromo-2,2,4,4-tetrafluoro-4a,8a-dihydro-1,3-benzodioxin lies in its combination of multiple fluorine atoms alongside bromine on a benzodioxin framework. This specific arrangement may enhance its stability and reactivity compared to other halogenated derivatives.

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Exact Mass

287.94090 g/mol

Monoisotopic Mass

287.94090 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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